Azodicarbonamide
Overview
Description
Azodicarbonamide, also known as carbamoyliminourea, is a chemical compound with the molecular formula C₂H₄N₄O₂. It appears as a yellow to orange-red, odorless, crystalline powder. This compound is widely recognized for its use as a blowing agent in the production of foamed plastics and as a food additive, particularly in the baking industry as a flour bleaching agent and dough conditioner .
Mechanism of Action
Target of Action
Azodicarbonamide has been reported to target the zinc finger domains of the HIV-1 NCp7 nucleocapsid protein . This interaction inhibits the responses of purified human CD4+ T lymphocytes .
Mode of Action
It is known to inhibit t-cell responses in a dose-dependent manner . This inhibition involves a direct action on the calcium mobilization machinery of the cells .
Biochemical Pathways
This compound’s primary use is in the production of foamed plastics as a blowing agent . The thermal decomposition of this compound produces nitrogen, carbon monoxide, carbon dioxide, and ammonia gases . These gases are trapped in the polymer as bubbles to form a foamed article .
Pharmacokinetics (ADME)
It is known that this compound is a small molecule, which may influence its adme properties .
Result of Action
The result of this compound’s action is the formation of foamed plastics . In the context of its anti-HIV properties, this compound inhibits T-cell responses, which may have therapeutic applications in T cell-mediated inflammatory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction temperatures can affect the decomposition of this compound . In the plastic, leather, and other industries, modified this compound (average decomposition temperature 170 °C) contains additives that accelerate the reaction or react at lower temperatures .
Biochemical Analysis
Biochemical Properties
Azodicarbonamide is used as a flour bleaching agent and a dough conditioner . It reacts with moist flour as an oxidizing agent . The main reaction product is biurea, which is stable during baking . Secondary reaction products include semicarbazide and ethyl carbamate .
Cellular Effects
This compound has been found to have effects on various types of cells. Some studies suggest that the chemical may have carcinogenic effects, resulting in tumors over time . Additionally, there have been cases of allergic reactions to foods containing this compound .
Molecular Mechanism
This compound is prepared in two steps via treatment of urea with hydrazine to form biurea, as described in this idealized equation: 2 O=C (NH2)2 + H2N−NH2 → H2N−C (=O)−NH−NH−C (=O)−NH2 + 2 NH3 . Oxidation with chlorine or chromic acid yields this compound: H2N−C (=O)−NH−NH−C (=O)−NH2 + Cl2 → H2N−C (=O)−N=N−C (=O)−NH2 + 2 HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azodicarbonamide is synthesized through a two-step process. Initially, urea reacts with hydrazine to form biurea:
2O=C(NH₂)₂+H₂N-NH₂→H₂N-C(=O)-NH-NH-C(=O)-NH₂+2NH₃
Subsequently, biurea undergoes oxidation with chlorine or chromic acid to yield this compound:
H₂N-C(=O)-NH-NH-C(=O)-NH₂+Cl₂→H₂N-C(=O)-N=N-C(=O)-NH₂+2HCl
Industrial Production Methods: Industrially, this compound is produced by the condensation reaction between hydrazine sulfate and urea under high temperature and pressure, followed by oxidation with sodium hypochlorite (NaOCl) .
Chemical Reactions Analysis
Types of Reactions: Azodicarbonamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, such as biurea and semicarbazide.
Thermal Decomposition: When heated, this compound decomposes to produce nitrogen, carbon monoxide, carbon dioxide, and ammonia gases.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, chromic acid, and sodium hypochlorite are commonly used oxidizing agents.
Thermal Conditions: Pure this compound generally reacts around 200°C, while modified this compound reacts at lower temperatures (around 170°C) due to the presence of additives.
Major Products:
Thermal Decomposition Products: Nitrogen, carbon monoxide, carbon dioxide, and ammonia gases.
Oxidation Products: Biurea and semicarbazide.
Scientific Research Applications
Azodicarbonamide has a wide range of applications in various fields:
Chemistry: Used as a blowing agent in the production of foamed plastics, synthetic leather, and other materials.
Biology: Studied for its potential genotoxicity and carcinogenicity in vitro.
Medicine: Investigated for its effects on respiratory symptoms and skin sensitization.
Industry: Utilized as a flour bleaching agent and dough conditioner in the baking industry
Comparison with Similar Compounds
Azodicarbonamide is often compared with other blowing agents and food additives. Some similar compounds include:
Hydrazine: Used in the synthesis of this compound and other chemicals.
Biurea: An intermediate in the synthesis of this compound.
Semicarbazide: A product of this compound oxidation.
Uniqueness: this compound is unique due to its dual role as both a blowing agent and a food additive. Its ability to decompose thermally and release gases makes it particularly valuable in the production of foamed plastics .
Properties
IUPAC Name |
carbamoyliminourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZUGNYVDXMRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N=NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024553 | |
Record name | Azodicarbonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-77-3 | |
Record name | Azodicarbonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azodicarbonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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